3-Chloro-5-isopropoxybenzaldehyde
Description
3-Chloro-5-isopropoxybenzaldehyde is an aromatic aldehyde derivative featuring a chlorine atom at the 3-position and an isopropoxy group at the 5-position of the benzene ring. The isopropoxy substituent likely enhances lipophilicity compared to simpler chloro-substituted benzaldehydes, influencing solubility and reactivity .
Properties
IUPAC Name |
3-chloro-5-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQAHPRYYBGKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-isopropoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorobenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-5-isopropoxybenzoic acid.
Reduction: 3-Chloro-5-isopropoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-isopropoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-isopropoxybenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, its mechanism of action would be related to its interaction with molecular targets, such as receptors or enzymes, leading to a therapeutic effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Benzaldehyde with a single chlorine substituent at the 3-position.
- Key Properties :
- Purity: 100% (industrial grade) .
- Hazards: Requires immediate first aid for skin/eye contact and inhalation .
- Reactivity: The absence of electron-donating groups (e.g., isopropoxy) makes it less sterically hindered but more electrophilic at the aldehyde group compared to 3-Chloro-5-isopropoxybenzaldehyde.
3-Chloro-4-fluoro-5-isopropoxybenzaldehyde (CAS 2807445-59-4)
- Structure : Differs by an additional fluorine atom at the 4-position.
- Key Properties: Purity: 95% (commercial grade) .
Comparison with Isoxazole Derivatives (e.g., 3-(2-Chlorophenyl)isoxazol-5-yl)
These compounds often exhibit distinct biological activities due to heterocyclic stabilization, contrasting with the aldehyde-driven reactivity of this compound .
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